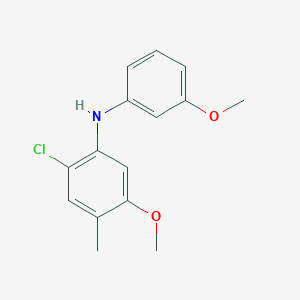![molecular formula C24H41ClO B14179539 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene CAS No. 918795-65-0](/img/structure/B14179539.png)
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is an organic compound characterized by the presence of tert-butyl groups and a chlorodecyl ether substituent on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-DI-Tert-butylbenzene and 10-chlorodecanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride, is used to deprotonate the alcohol, forming an alkoxide.
Ether Formation: The alkoxide then reacts with 1,3-DI-Tert-butylbenzene under reflux conditions to form the desired ether compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the chlorodecyl group can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
科学研究应用
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 1,3-DI-Tert-butyl-5-(chloromethyl)benzene
- 1,3-DI-Tert-butyl-5-(bromomethyl)benzene
- 1,3-DI-Tert-butyl-5-(iodomethyl)benzene
Uniqueness
1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene is unique due to the presence of the long chlorodecyl ether chain, which imparts distinct chemical and physical properties compared to its analogs
属性
CAS 编号 |
918795-65-0 |
|---|---|
分子式 |
C24H41ClO |
分子量 |
381.0 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-5-(10-chlorodecoxy)benzene |
InChI |
InChI=1S/C24H41ClO/c1-23(2,3)20-17-21(24(4,5)6)19-22(18-20)26-16-14-12-10-8-7-9-11-13-15-25/h17-19H,7-16H2,1-6H3 |
InChI 键 |
DDSKQKRICUUIMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)OCCCCCCCCCCCl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


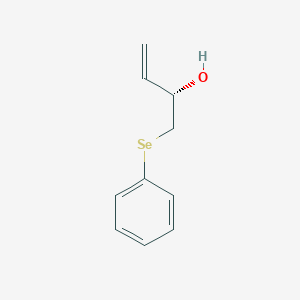
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
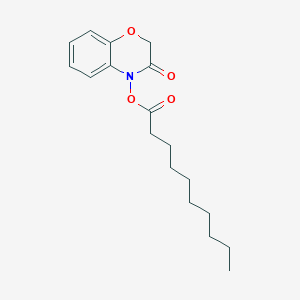
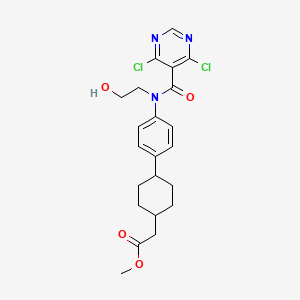
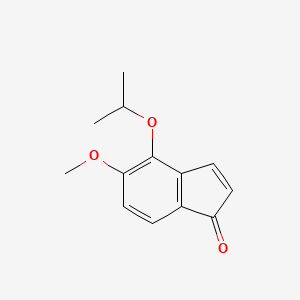
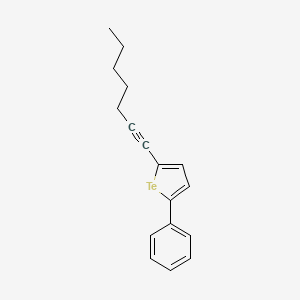
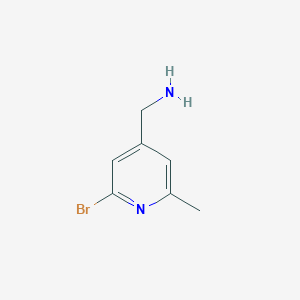
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)
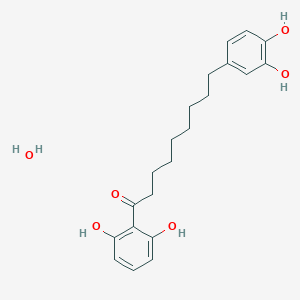


![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
